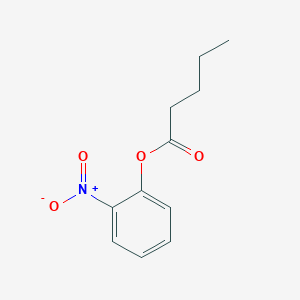

O-Nitrophenyl valerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

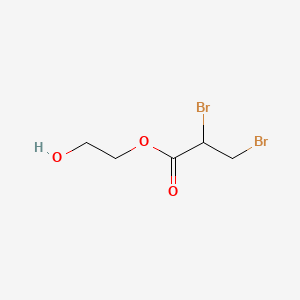

O-Nitrophenyl valerate can be synthesized through the esterification of valeric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

O-Nitrophenyl valerate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Scientific Research Applications

O-Nitrophenyl valerate is widely used in scientific research due to its role as a model substrate for esterase and lipase activity assays. These assays are crucial in studying enzyme kinetics and mechanisms, as well as in screening for enzyme inhibitors .

In chemistry , this compound is used to study the catalytic properties of various enzymes and to develop new catalytic systems . In biology , it is employed in enzymatic assays to investigate the activity of esterases and lipases in different organisms . In medicine , the compound is used in drug discovery and development to screen for potential enzyme inhibitors that could serve as therapeutic agents . In industry , this compound is used in the production of biosensors and bioassays for environmental monitoring and quality control .

Mechanism of Action

The mechanism of action of O-Nitrophenyl valerate involves its hydrolysis by esterases or lipases. The enzyme binds to the ester bond of this compound, facilitating its cleavage to produce valeric acid and 4-nitrophenol . The hydrolysis reaction is typically monitored by measuring the release of 4-nitrophenol, which can be detected spectrophotometrically due to its characteristic absorbance .

Comparison with Similar Compounds

O-Nitrophenyl valerate is similar to other nitrophenyl esters such as 4-nitrophenyl acetate, 4-nitrophenyl butyrate, and 4-nitrophenyl palmitate . These compounds are also used as substrates in enzymatic assays to measure esterase and lipase activity. this compound is unique in its specific application for studying the activity of esterases and lipases that act on medium-chain fatty acid esters .

Similar Compounds

- 4-Nitrophenyl acetate

- 4-Nitrophenyl butyrate

- 4-Nitrophenyl palmitate

- 4-Nitrophenyl caproate

- 4-Nitrophenyl decanoate

- 4-Nitrophenyl dodecanoate

- 4-Nitrophenyl myristate

These compounds vary in the length of their fatty acid chains, which can influence their reactivity and suitability for different enzymatic assays .

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(2-nitrophenyl) pentanoate |

InChI |

InChI=1S/C11H13NO4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3 |

InChI Key |

TXLDZAACLLESTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)

![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)

![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)